![molecular formula C28H29N3O4S B2779883 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866843-29-0](/img/structure/B2779883.png)
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized through a multi-step process, and its unique structure exhibits various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to inhibit the activation of NF-κB, a signaling pathway that plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline are diverse and depend on the specific application. In cancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, the compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. Additionally, the compound has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline in lab experiments include its unique structure, diverse biochemical and physiological effects, and potential therapeutic applications. Additionally, the compound is relatively easy to synthesize and purify, making it accessible for research purposes. The limitations of using the compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are various future directions for the research and development of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline. One potential direction is the optimization of its chemical structure to enhance its therapeutic efficacy and reduce its toxicity. Additionally, further research is needed to determine its optimal dosage and administration for various applications. Furthermore, the compound's potential as a new antibiotic should be explored further, given the increasing prevalence of antibiotic-resistant bacteria. Finally, the compound's potential as a new imaging agent for cancer diagnosis should be investigated, given its unique structure and biochemical effects.
Conclusion:
In conclusion, 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound's unique structure exhibits diverse biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. While further research is needed to optimize its chemical structure and determine its optimal dosage and administration, the compound's potential as a new therapeutic agent is promising.
Synthesis Methods
The synthesis of 3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves several steps, including the condensation of ethyl 6-amino-4-ethoxyquinoline-3-carboxylate with 4-methoxyphenylpiperazine, followed by the reaction with benzenesulfonyl chloride. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization. The detailed synthesis method has been described in various research articles, including the study by J. M. Tour et al. published in the Journal of Medicinal Chemistry.
Scientific Research Applications
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline has been studied extensively for its potential therapeutic applications. One of the primary research areas is the development of new drugs for the treatment of cancer. The compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been studied for its anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs for the treatment of infectious diseases.
properties
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-3-35-23-13-14-26-25(19-23)28(27(20-29-26)36(32,33)24-7-5-4-6-8-24)31-17-15-30(16-18-31)21-9-11-22(34-2)12-10-21/h4-14,19-20H,3,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFMIJKJNPCKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

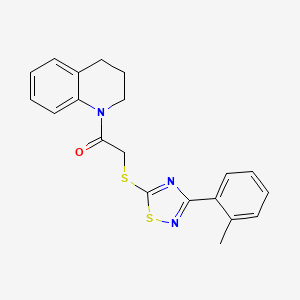
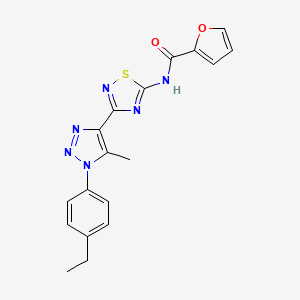
![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
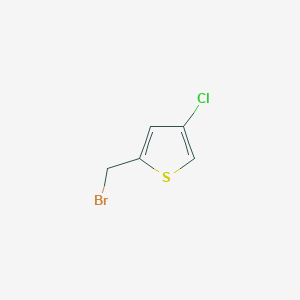
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)
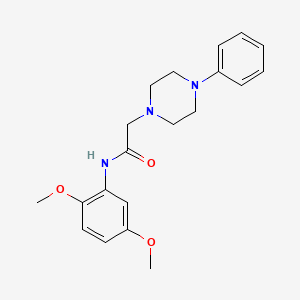
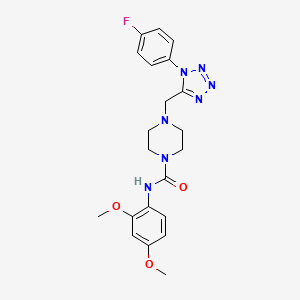
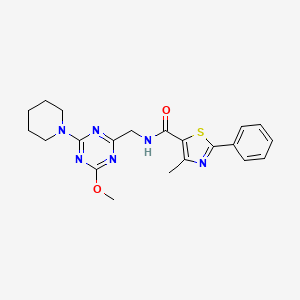
![N-(3-{[3-(3-bromophenoxy)-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2779820.png)
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2779821.png)